molecular formula C21H21FN2O4S B3620275 [4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-fluorobenzoate

[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-fluorobenzoate

Cat. No.: B3620275
M. Wt: 416.5 g/mol
InChI Key: IGQBSJVJZBOMHT-UHFFFAOYSA-N
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Description

[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-fluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with benzenesulfonyl, tert-butyl, and methyl groups, along with a fluorobenzoate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the benzenesulfonyl, tert-butyl, and methyl groups. The final step involves esterification with 4-fluorobenzoic acid under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoate ester, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its distinct functional groups.

Medicine

Industry

In the industrial sector, this compound can be utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the fluorobenzoate ester can enhance binding affinity and specificity. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with similar ester functional groups.

    Dichloroaniline: An aniline derivative with similar aromatic substitution patterns.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound with similar sulfonyl functional groups.

Uniqueness

[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-fluorobenzoate is unique due to its combination of a pyrazole ring with benzenesulfonyl, tert-butyl, and methyl groups, along with a fluorobenzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c1-14-18(29(26,27)17-8-6-5-7-9-17)19(24(23-14)21(2,3)4)28-20(25)15-10-12-16(22)13-11-15/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQBSJVJZBOMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-fluorobenzoate
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[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-fluorobenzoate
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[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-fluorobenzoate
Reactant of Route 4
[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-fluorobenzoate

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